3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone
Brand Name: Vulcanchem
CAS No.: 303985-90-2
VCID: VC5434512
InChI: InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3
SMILES: CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C
Molecular Formula: C16H15N5O
Molecular Weight: 293.33

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

CAS No.: 303985-90-2

Cat. No.: VC5434512

Molecular Formula: C16H15N5O

Molecular Weight: 293.33

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone - 303985-90-2

Specification

CAS No. 303985-90-2
Molecular Formula C16H15N5O
Molecular Weight 293.33
IUPAC Name 3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one
Standard InChI InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3
Standard InChI Key VJRUSAXANDNTNS-UHFFFAOYSA-N
SMILES CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₅N₅O and a molecular weight of 293.33 g/mol. Its IUPAC name, 3,3-dimethyl-1-[4-( triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one, reflects the integration of a triazolopyrimidine ring (a bicyclic system combining triazole and pyrimidine) with a dimethyl-substituted azetidinone (a four-membered β-lactam ring).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number303985-90-2
Molecular FormulaC₁₆H₁₅N₅O
Molecular Weight293.33 g/mol
SMILESCC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C
InChI KeyVJRUSAXANDNTNS-UHFFFAOYSA-N
SolubilityNot publicly reported

Structural Features

  • Triazolopyrimidine Core: The triazolo[1,5-a]pyrimidine system contributes aromaticity and hydrogen-bonding capacity, traits linked to bioactivity in analogous compounds .

  • Azetidinone Moiety: The 3,3-dimethylazetidin-2-one ring introduces steric hindrance and conformational rigidity, potentially enhancing metabolic stability in drug candidates .

  • Phenyl Linker: The para-substituted phenyl group bridges the two heterocycles, enabling π-π stacking interactions in biological targets.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for this specific compound are scarce, its structure suggests synthesis via:

  • Cyclocondensation: Reaction of 4-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)aniline with a β-ketoester or acyl chloride to form the azetidinone ring .

  • Cross-Coupling: Suzuki-Miyaura coupling between a boronic acid-functionalized triazolopyrimidine and a halogenated azetidinone precursor .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Triazolopyrimidine formationMicrowave-assisted cyclization
2Azetidinone synthesisDieckmann cyclization
3CouplingPalladium catalyst, base

Industrial Considerations

Scalable production likely employs microwave-assisted synthesis to enhance reaction efficiency, as demonstrated for related triazolopyrimidines. Solvent selection (e.g., DMF or ethanol) and catalyst recycling are critical for cost-effective manufacturing .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: The fused aromatic system suggests decomposition above 250°C, consistent with similar triazolopyrimidines.

  • Hydrolytic Sensitivity: The β-lactam ring in azetidinone may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretch (~1750 cm⁻¹, azetidinone) and C=N/C=C stretches (1600–1500 cm⁻¹, triazolopyrimidine) .

  • NMR:

    • ¹H NMR: Methyl groups (δ ~1.4 ppm), aromatic protons (δ 7.5–8.5 ppm), and azetidinone CH₂ (δ ~3.5 ppm).

    • ¹³C NMR: Carbonyl carbon (δ ~170 ppm), quaternary carbons in triazolopyrimidine (δ ~150 ppm) .

CompoundTargetIC₅₀ (nM)
5,7-Dimethyl-triazolo[1,5-a]pyrimidineJAK112.3
3,3-Dimethylazetidin-2-one derivativesPenicillin-binding proteins0.8–5.2 μM

Industrial and Material Science Applications

Catalysis

The triazolopyrimidine core may serve as a ligand in transition-metal catalysts for cross-coupling reactions, leveraging its electron-deficient π-system .

Polymer Science

Incorporation into polyamides or polyesters could enhance thermal stability, though this remains unexplored for the specific compound .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the azetidinone and triazolopyrimidine moieties to optimize potency and selectivity .

  • Formulation Studies: Development of nanoencapsulation strategies to improve solubility and bioavailability .

  • Target Identification: High-throughput screening against kinase libraries and bacterial enzymes to elucidate mechanisms .

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